molecular formula C20H23F3N4O3S B2909788 N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 946200-35-7

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2909788
CAS No.: 946200-35-7
M. Wt: 456.48
InChI Key: FGSJAXGLLXABDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features a combination of piperazine, thiophene, and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 1-methylpiperazine with a brominated thiophene derivative. This is followed by the coupling of the resulting intermediate with an oxalamide derivative under controlled conditions. The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The piperazine ring may interact with neurotransmitter receptors, while the thiophene and oxalamide moieties could modulate enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide
  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

Uniqueness

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Structural Overview

The compound's molecular formula is C19H22F3N2S, with a molecular weight of approximately 408.4 g/mol. Its structure includes:

  • Piperazine moiety : Known for neuroactive properties and potential modulation of neurotransmitter systems.
  • Thiophene ring : Contributes to the compound's electron-rich nature, facilitating electrophilic substitution reactions.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability, which may improve bioavailability and interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity. The presence of the thiophene and piperazine moieties suggests potential interactions with bacterial membranes or enzymes, leading to inhibition of microbial growth.

Anticancer Activity

Research has shown that structural analogs of this compound may possess anticancer properties. The ability of the trifluoromethyl group to enhance metabolic stability could contribute to prolonged action against cancer cell lines. Interaction studies are crucial for understanding how this compound affects specific cancer-related pathways.

Central Nervous System Effects

The piperazine component is associated with neuroactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine. This suggests that the compound could be explored for therapeutic applications in psychiatric disorders or neurodegenerative diseases.

Synthesis Methods

The synthesis of this compound can be approached through various methods, including:

  • Electrophilic Substitution : Utilizing the electron-rich thiophene ring for substitutions that introduce additional functional groups.
  • Nucleophilic Reactions : Employing the piperazine moiety in nucleophilic attacks on electrophilic centers in other compounds.
  • Coupling Reactions : Linking the piperazine and thiophene components through amide bond formation.

Pharmacological Evaluation

A study conducted on a series of piperazine derivatives demonstrated their effectiveness in modulating serotonin receptors, indicating potential use as antidepressants or anxiolytics. The presence of the trifluoromethyl group was found to enhance receptor affinity and selectivity.

Interaction Studies

Recent interaction studies using molecular docking simulations suggest that this compound binds effectively to specific enzyme targets involved in cancer metabolism, showing promise as a lead compound for further development.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O3S/c1-26-7-9-27(10-8-26)17(14-6-11-31-13-14)12-24-18(28)19(29)25-15-2-4-16(5-3-15)30-20(21,22)23/h2-6,11,13,17H,7-10,12H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSJAXGLLXABDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.